molecular formula C6H11BrClN3 B2419794 (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride CAS No. 2445791-64-8

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride

Cat. No.: B2419794
CAS No.: 2445791-64-8
M. Wt: 240.53
InChI Key: AVWVWLZSGZQCDT-UHFFFAOYSA-N
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Description

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride is a valuable pyrazole-based chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Pyrazoles are versatile aromatic heterocycles known for their intriguing structural properties, such as prototropic tautomerism, which can influence their reactivity and the biological activity of resulting compounds . The presence of both a bromo substituent and an aminomethyl functional group on the pyrazole core provides two distinct handles for further synthetic elaboration via cross-coupling and nucleophilic substitution reactions. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for probing protein-protein interactions or as a precursor for libraries of potential inhibitors . Its application is strictly limited to research purposes in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.ClH/c1-4-6(7)5(3-8)9-10(4)2;/h3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWVWLZSGZQCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative. For example, the reaction of 1,3-diketones with hydrazine hydrate under acidic conditions can yield pyrazole derivatives.

    Methylation: The methyl groups at the 1 and 5 positions can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Aminomethylation: The methanamine group can be introduced via a Mannich reaction, where the pyrazole derivative is reacted with formaldehyde and a secondary amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Hydrogenated derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Chemistry

In synthetic chemistry, (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride serves as a valuable building block for the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

The compound is utilized as a ligand in enzyme mechanism studies and as a precursor for synthesizing bioactive molecules. Its structural features make it a candidate for developing enzyme inhibitors or receptor modulators, particularly in research focused on metabolic pathways and signal transduction.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. It shows promise as a lead compound for drugs targeting specific enzymes or receptors implicated in diseases such as cancer, inflammation, and neurological disorders. The bromine atom may enhance its binding affinity to biological targets, making it an attractive candidate for drug development .

Industrial Applications

In industry, this compound is used in producing specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility allows it to be employed in various manufacturing processes where reactive intermediates are required.

Case Studies

  • Antitubercular Activity : A study evaluated pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to this compound with IC50 values indicating significant antimicrobial activity .
  • Cytotoxicity Assessment : In cytotoxicity assays on human embryonic kidney cells (HEK293), derivatives were found non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in medicinal applications .

Mechanism of Action

The mechanism of action of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the methanamine group can participate in interactions with the target protein, influencing its function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride
  • (4-Fluoro-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride
  • (4-Iodo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride

Uniqueness

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and specificity of the compound for its target. This property distinguishes it from its chloro, fluoro, and iodo analogs, which may exhibit different reactivity and binding characteristics.

Biological Activity

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride is a pyrazole derivative with the molecular formula C6H10BrN3·HCl. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential as a therapeutic agent. Its unique structural features allow it to interact with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily stems from its ability to bind to specific enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity compared to other halogenated pyrazoles. This compound may modulate the activity of various proteins, influencing biochemical pathways relevant to disease mechanisms.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine have shown cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)
1MCF73.79
2SF-26812.50
3NCI-H46042.30

These findings suggest that this compound could be a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In one study, related pyrazole derivatives demonstrated activity against fungal strains such as Trichophyton violaceum and Epidermophyton floccosum, with minimum inhibitory concentrations (MIC) reported as low as 1.5 µg/mL . This suggests potential applications in treating fungal infections.

Study on Enzyme Inhibition

A significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Research indicates that similar compounds can inhibit liver alcohol dehydrogenase, affecting metabolism and potentially leading to therapeutic applications in alcohol-related disorders.

Neuroprotective Effects

Another area of interest is the interaction of this compound with acetylcholinesterase, an enzyme critical for neurotransmission. Inhibition of this enzyme can lead to increased acetylcholine levels, which may have implications for neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and amine functionalization steps. Key methods include:

  • Controlled halogenation : Bromine substitution at the pyrazole ring (e.g., using N-bromosuccinimide under acidic conditions) .
  • Amine protection/deprotection : Use of Boc-protected intermediates followed by HCl-mediated deprotection to yield the hydrochloride salt .
  • Solvent selection : Ethanol or methanol enhances yield by stabilizing intermediates . Optimization requires monitoring reaction pH (6.5–7.5) and temperature (40–60°C) to prevent side reactions like over-halogenation .

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm bromine’s electronic effects (e.g., deshielding of adjacent protons) and methyl group positions .
  • X-ray crystallography : Resolves the pyrazole ring geometry and hydrochloride salt formation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 263.98) .

Q. What are the stability and solubility profiles under experimental conditions?

  • Stability : Stable at room temperature in dry, inert atmospheres but degrades in the presence of strong oxidizers or UV light .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in ethanol/water mixtures (up to 10 mg/mL at pH 4–6) .

Advanced Research Questions

Q. How does the bromine substituent influence structure-activity relationships (SAR) in biological assays?

The 4-bromo group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.3) .
  • Target binding : Forms halogen bonds with enzyme active sites (e.g., CYP450 isoforms) . Comparative SAR studies with analogs (e.g., 4-chloro or unsubstituted pyrazoles) show reduced bioactivity, highlighting bromine’s critical role .

Q. What experimental strategies are used to investigate its interactions with cytochrome P450 enzymes?

  • In vitro inhibition assays : Measure IC50_{50} values using fluorogenic substrates (e.g., CYP1A2 inhibition via ethoxyresorufin-O-deethylase activity) .
  • Docking simulations : Utilize crystal structures (PDB: 2HI4) to map binding poses, focusing on bromine’s van der Waals interactions .
  • Metabolite profiling : LC-MS identifies oxidative metabolites, revealing potential drug-drug interactions .

Q. How can in silico modeling predict its pharmacokinetic properties?

  • ADME prediction : Tools like SwissADME estimate moderate bioavailability (F ≈ 50%) due to moderate solubility and P-gp efflux .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration; results suggest limited CNS access (logBB < -1) .
  • Toxicity prediction : ProTox-II flags potential hepatotoxicity (probability score: 0.65) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Validate assay conditions : Ensure consistent pH, temperature, and cell lines (e.g., HepG2 vs. HEK293 discrepancies may arise from metabolic enzyme expression) .
  • Orthogonal assays : Confirm cytotoxicity via both MTT and LDH release assays .
  • Batch purity analysis : Use HPLC to rule out impurities (>95% purity required for reproducibility) .

Methodological Tables

Q. Table 1. Structurally Related Analogs and Key Differences

Compound NameStructural VariationBioactivity ImpactReference
(4-Chloro-1,5-dimethylpyrazol-3-yl)methanamine HClBr → Cl substitutionReduced CYP1A2 inhibition (IC50_{50} ↑ 2x)
1,5-Dimethylpyrazol-3-yl)methanamine HClNo halogenLoss of target binding affinity
(4-Bromo-1-ethylpyrazol-3-yl)methanamine HClMethyl → ethyl at N1Improved metabolic stability

Q. Table 2. Recommended Safety Protocols

ParameterGuidelinesReference
PPEGloves, lab coat, eye protection
VentilationFume hood for handling powders
Spill managementNeutralize with sodium bicarbonate
StorageAirtight container, -20°C

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